Cas no 148018-34-2 (Ethyl 4-chloroquinoline-6-carboxylate)

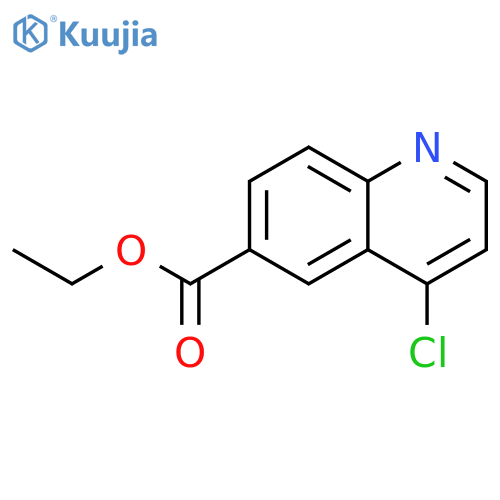

148018-34-2 structure

商品名:Ethyl 4-chloroquinoline-6-carboxylate

CAS番号:148018-34-2

MF:C12H10ClNO2

メガワット:235.666302204132

MDL:MFCD16250588

CID:820378

PubChem ID:22417892

Ethyl 4-chloroquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloroquinoline-6-carboxylate

- 4-Chloroquinoline-6-carboxylic acid ethyl ester

- AK103489

- ANW-64747

- CTK8C0484

- KB-253364

- KB-38325

- QC-9929

- SureCN5766348

- CAYFWSPVKHFLJV-UHFFFAOYSA-N

- ethyl 4-chloroquinolin-6-carboxylate

- AX8235028

- AB0037951

- Y5287

- ST24047027

- 6-Quinolinecarboxylic acid, 4-chloro-, ethyl ester

- 148018-34-2

- DS-4121

- ethyl4-chloroquinoline-6-carboxylate

- CS-0041720

- DB-063748

- SB72051

- SCHEMBL5766348

- YFA01834

- DTXSID60625612

- AKOS016005322

- MFCD16250588

-

- MDL: MFCD16250588

- インチ: 1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3

- InChIKey: CAYFWSPVKHFLJV-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])N=C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C2=1

計算された属性

- せいみつぶんしりょう: 235.0401

- どういたいしつりょう: 235.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 39.2

じっけんとくせい

- PSA: 39.19

Ethyl 4-chloroquinoline-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189001146-250mg |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 250mg |

220.56 USD | 2021-06-01 | |

| Chemenu | CM144480-1g |

ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 1g |

$542 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI473-50mg |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 50mg |

230.0CNY | 2021-07-13 | |

| Alichem | A189001146-5g |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 5g |

1,663.45 USD | 2021-06-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI473-1g |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 1g |

2776.0CNY | 2021-07-13 | |

| Fluorochem | 229839-5g |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 95% | 5g |

£646.00 | 2022-02-28 | |

| Alichem | A189001146-1g |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 1g |

551.32 USD | 2021-06-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2003-250mg |

ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 95% | 250mg |

¥468.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2003-50g |

ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 95% | 50g |

¥17576.0 | 2024-04-24 | |

| Ambeed | A317681-1g |

Ethyl 4-chloroquinoline-6-carboxylate |

148018-34-2 | 97% | 1g |

$129.0 | 2024-04-23 |

Ethyl 4-chloroquinoline-6-carboxylate 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

148018-34-2 (Ethyl 4-chloroquinoline-6-carboxylate) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 42464-96-0(NNMTi)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:148018-34-2)Ethyl 4-chloroquinoline-6-carboxylate

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):359.0/612.0/1296.0/2203.0